N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse applications in medicinal chemistry, material science, and as fluorescent probes
Preparation Methods
The synthesis of N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves a multi-step process. One common method includes the condensation of a β-enaminone with 3-methyl-1H-pyrazol-5-amine under microwave irradiation . This reaction is carried out in a sealable reaction vessel, often with the use of a catalyst to enhance the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as halides or amines.
Cross-Coupling: Suzuki–Miyaura cross-coupling reactions can be employed to introduce various aryl or heteroaryl groups.
Scientific Research Applications
N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging applications.
Industry: Utilized in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and use in energetic materials.
5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: Studied for its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C20H20F4N4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H20F4N4/c1-12-11-16(26-15-5-3-2-4-6-15)28-19(25-12)17(18(27-28)20(22,23)24)13-7-9-14(21)10-8-13/h7-11,15,26H,2-6H2,1H3 |
InChI Key |
XGOUAQKGWZQERI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3CCCCC3)C(F)(F)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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